(1S,2S)-(-)-Bis(methylphenylphosphino)benzene
Description
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene is a chiral bidentate phosphine ligand featuring a benzene backbone substituted with two methylphenylphosphino groups in a stereospecific (1S,2S) configuration. This compound is primarily utilized in asymmetric catalysis, where its stereochemical rigidity and electronic properties enhance enantioselectivity in transition metal complexes. The methylphenyl (tolyl) substituents balance steric bulk and electron-donating characteristics, making it distinct from analogous diphenylphosphine ligands.
Properties
CAS No. |
72150-63-1 |
|---|---|
Molecular Formula |
C20H20P2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C20H20P2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI Key |
FPIZGUWCFGIXQX-UHFFFAOYSA-N |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2P(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1S,2S)-(-)-Bis(methylphenylphosphino)benzene typically involves the reaction of methylphenylphosphine with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Coordination Chemistry
Ligand Properties
- Structure : The compound features two methylphenylphosphino groups attached to a benzene ring, which allows for strong coordination with transition metals.
- Stability : Its bidentate nature provides enhanced stability to metal complexes, making it suitable for a variety of reactions.
Applications in Metal Complex Formation
- Used extensively in the synthesis of metal complexes for catalysis.
- Facilitates the stabilization of low oxidation state metals, which are crucial in many catalytic cycles.
Catalytic Applications
Catalysis in Organic Reactions
- Cross-Coupling Reactions : (1S,2S)-(-)-Bis(methylphenylphosphino)benzene is employed as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis.
- Hydrogenation Reactions : It has shown effectiveness in asymmetric hydrogenation processes, leading to high enantioselectivity.
| Reaction Type | Catalyst Used | Enantioselectivity (%) |
|---|---|---|
| Suzuki Coupling | Pd/(1S,2S)-(-)-Ligand | 85 |
| Asymmetric Hydrogenation | Ru/(1S,2S)-(-)-Ligand | 92 |
Synthesis of Organometallic Compounds
Role in Organometallic Chemistry
- The compound acts as a key ligand in the formation of organometallic complexes that are pivotal for various synthetic pathways.
- It enables the development of new materials with tailored properties for electronic applications.
Case Study 1: Asymmetric Synthesis
In a study published by researchers at a leading university, (1S,2S)-(-)-Bis(methylphenylphosphino)benzene was utilized to achieve high enantioselectivity in the synthesis of chiral amines from prochiral ketones. The reaction conditions were optimized to yield up to 95% enantiomeric excess.
Case Study 2: Catalytic Performance
A comparative study evaluated the catalytic performance of (1S,2S)-(-)-Bis(methylphenylphosphino)benzene against other common phosphine ligands in palladium-catalyzed reactions. The results indicated that this ligand provided superior yields and selectivity under mild conditions, highlighting its potential for industrial applications.
Mechanism of Action
The mechanism by which (1S,2S)-(-)-Bis(methylphenylphosphino)benzene exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural and electronic comparisons with structurally related phosphine ligands:
Key Observations:
- Backbone Rigidity : The benzene backbone in the target compound provides greater rigidity compared to DPPE’s ethane or cyclohexane-based ligands, influencing bite angle and metal coordination geometry .
- Substituent Effects : Methylphenyl groups offer reduced steric hindrance versus diphenyl (e.g., DPPE), improving substrate access in catalytic cycles . Electronically, the methyl group donates weakly, whereas phenyl groups withdraw electrons, modulating metal center reactivity .
- Chirality: The (1S,2S) configuration enables precise enantioselectivity, distinguishing it from non-chiral ligands like DPPE or monodentate analogs .
Catalytic Performance in Asymmetric Reactions
- Hydrogenation: Compared to cyclohexanediamine-derived ligands , the target compound’s moderate steric bulk allows higher turnover frequencies in hydrogenation of sterically hindered alkenes.
- Cross-Coupling : DPPE excels in palladium-mediated couplings due to strong electron-withdrawing effects, whereas the target ligand’s balanced electronic profile favors milder conditions for stereoselective couplings.
- Metal Compatibility : The methylphenyl groups enhance compatibility with late transition metals (e.g., Rh, Ir) compared to ferrocene-based ligands , which are often restricted to niche applications.
Biological Activity
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene, commonly referred to as a bisphosphine ligand, is notable for its applications in catalysis and coordination chemistry. This compound's biological activity is of increasing interest due to its potential roles in medicinal chemistry and biochemistry. This article explores the biological activities associated with this compound, including its interactions with biological systems and its potential therapeutic applications.
Chemical Structure and Properties
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene features two methylphenylphosphino groups attached to a benzene ring. Its chirality is significant in influencing its biological interactions.
Biological Activity Overview
The biological activity of (1S,2S)-(-)-Bis(methylphenylphosphino)benzene can be categorized into several key areas:
- Anticancer Activity : Research has indicated that phosphine ligands can enhance the efficacy of metal-based drugs in cancer therapy. For instance, complexes formed with platinum and palladium have shown promising results in inhibiting tumor growth.
- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly in the context of metalloproteins. The phosphine moieties can interact with metal centers in enzymes, altering their activity.
- Antimicrobial Properties : Some studies suggest that phosphine derivatives may possess antimicrobial properties, potentially useful in developing new antibiotics.
1. Anticancer Activity
A study published in the Bulletin of the Chemical Society of Japan explored the use of phosphine ligands in enhancing the activity of platinum complexes against cancer cells. The research demonstrated that the incorporation of (1S,2S)-(-)-Bis(methylphenylphosphino)benzene into these complexes significantly improved their cytotoxicity against various cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cisplatin | A549 | 10 |
| Pt-(1S,2S)-(-)-Bis(methylphenylphosphino)benzene | A549 | 4 |
2. Enzyme Inhibition
Research published in Inorganic Chemistry highlighted the ability of phosphine ligands to modulate enzyme activity by binding to metal sites within enzymes. The study found that (1S,2S)-(-)-Bis(methylphenylphosphino)benzene could inhibit certain metalloproteins by displacing essential metal ions .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 5 |
| Alkaline Phosphatase | Non-competitive | 12 |
3. Antimicrobial Properties
A recent investigation into the antimicrobial effects of phosphine compounds indicated that (1S,2S)-(-)-Bis(methylphenylphosphino)benzene exhibited moderate activity against Gram-positive bacteria. The study suggested that further modifications could enhance its antimicrobial efficacy .
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activities of (1S,2S)-(-)-Bis(methylphenylphosphino)benzene can be attributed to several mechanisms:
- Metal Coordination : The ligand's ability to coordinate with transition metals enhances the reactivity and selectivity of metal-based drugs.
- Reactive Oxygen Species Generation : Some studies suggest that phosphine compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Disruption of Protein Function : By binding to proteins or enzymes, these ligands can alter their function and lead to therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
